molecular formula C16H18N2O3 B4536305 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide

4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide

Cat. No. B4536305
M. Wt: 286.33 g/mol
InChI Key: UROJFLPKMZTHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of dopamine in the brain.

Mechanism of Action

4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide is converted to its active metabolite, MPP+, by the enzyme MAO-B. MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
This compound-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in Parkinson's-like symptoms such as tremors, rigidity, and bradykinesia. This compound also causes oxidative stress, inflammation, and apoptosis in dopaminergic neurons.

Advantages and Limitations for Lab Experiments

4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide is a valuable tool for studying the pathophysiology of Parkinson's disease and testing new treatments for the disease. However, this compound-induced neurotoxicity is not a perfect model of Parkinson's disease, as it does not replicate all the features of the disease. Also, the dose and route of administration of this compound can affect the severity and pattern of neurotoxicity.

Future Directions

Future research on 4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide should focus on developing more specific and selective MAO-B inhibitors that do not cause neurotoxicity. Also, the use of this compound in combination with other neurotoxins or genetic manipulations may help to better replicate the features of Parkinson's disease in animal models. Further studies are needed to understand the molecular mechanisms underlying this compound-induced neurotoxicity and to identify new therapeutic targets for Parkinson's disease.

Scientific Research Applications

4-(2-methoxyethoxy)-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research to study the role of MAO-B in the brain and its relationship with Parkinson's disease. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and non-human primates. This makes this compound an important tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the disease.

properties

IUPAC Name

4-(2-methoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-9-10-21-15-6-4-14(5-7-15)16(19)18-12-13-3-2-8-17-11-13/h2-8,11H,9-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROJFLPKMZTHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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